molecular formula C9H11NO3 B016212 2-AMINO-3',4'-DIHYDROXYPROPIOPHENONE CAS No. 19490-60-9

2-AMINO-3',4'-DIHYDROXYPROPIOPHENONE

Cat. No.: B016212
CAS No.: 19490-60-9
M. Wt: 181.19 g/mol
InChI Key: VTUFBPJUFSJZCT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3’,4’-dihydroxypropiophenone typically involves the reaction of 3,4-dihydroxybenzaldehyde with nitromethane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired product .

Industrial Production Methods: Industrial production methods for 2-amino-3’,4’-dihydroxypropiophenone are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.

    Reduction: Reduction of the nitro group in the intermediate stage is a key step in its synthesis.

    Substitution: The amino and hydroxyl groups on the aromatic ring can participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: The final product, 2-amino-3’,4’-dihydroxypropiophenone.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-3’,4’-dihydroxypropiophenone is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in studies involving enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 2-amino-3’,4’-dihydroxypropiophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the amino group can participate in nucleophilic attacks, altering the function of target molecules .

Comparison with Similar Compounds

    3,4-Dihydroxypropiophenone: Similar in structure but lacks the amino group.

    2-Amino-4’-dihydroxypropiophenone: Similar but with different positioning of the hydroxyl groups.

Uniqueness: 2-Amino-3’,4’-dihydroxypropiophenone is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, which allows for a diverse range of chemical reactions and interactions with biological molecules .

Properties

IUPAC Name

2-amino-1-(3,4-dihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUFBPJUFSJZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399782
Record name 2-Amino-1-(3,4-dihydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19490-60-9
Record name 2-Amino-1-(3,4-dihydroxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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